molecular formula C16H17N3O3S B4707212 2-oxo-N-(pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

2-oxo-N-(pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

Cat. No.: B4707212
M. Wt: 331.4 g/mol
InChI Key: WOFSENLUTREOJT-UHFFFAOYSA-N
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Description

2-oxo-N-(pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzazepine ring fused with a sulfonamide group and a pyridine moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzazepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzazepine core.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through nucleophilic substitution reactions, where a pyridine derivative reacts with the benzazepine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyridine or benzazepine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-oxo-N-(pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-(pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide
  • 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

2-oxo-N-(pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is unique due to its combination of a benzazepine ring with a sulfonamide group and a pyridine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-oxo-N-(pyridin-2-ylmethyl)-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16-6-3-4-12-10-14(7-8-15(12)19-16)23(21,22)18-11-13-5-1-2-9-17-13/h1-2,5,7-10,18H,3-4,6,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFSENLUTREOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=N3)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-N-(pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-oxo-N-(pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
Reactant of Route 3
2-oxo-N-(pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
Reactant of Route 4
2-oxo-N-(pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
Reactant of Route 5
Reactant of Route 5
2-oxo-N-(pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
Reactant of Route 6
2-oxo-N-(pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

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